molecular formula C17H21N3O4S B2909863 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034344-60-8

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2909863
M. Wt: 363.43
InChI Key: MBRJOHKZMZJXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves the reaction of 2-(furan-2-yl)pyridine-3-carbaldehyde with methylsulfonyl piperidine-4-carboxylic acid followed by reduction and amidation reactions.

Starting Materials
2-(furan-2-yl)pyridine-3-carbaldehyde, methylsulfonyl piperidine-4-carboxylic acid, sodium borohydride, acetic acid, ammonium chloride, ethyl acetate, sodium hydroxide, hydrochloric acid, wate

Reaction
Step 1: 2-(furan-2-yl)pyridine-3-carbaldehyde is reacted with methylsulfonyl piperidine-4-carboxylic acid in the presence of acetic acid to form N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxylic acid., Step 2: Sodium borohydride is added to the reaction mixture to reduce the carboxylic acid group to an alcohol., Step 3: Ammonium chloride is added to the reaction mixture to quench the excess sodium borohydride., Step 4: Ethyl acetate is added to the reaction mixture to extract the product., Step 5: The organic layer is washed with water and dried over sodium sulfate., Step 6: The solvent is removed under reduced pressure to obtain N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carbinol., Step 7: The carbinol is reacted with thionyl chloride to form the corresponding chloride., Step 8: The chloride is reacted with ammonia to form N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide., Step 9: The product is purified by recrystallization from a suitable solvent.

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-25(22,23)20-9-6-13(7-10-20)17(21)19-12-14-4-2-8-18-16(14)15-5-3-11-24-15/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRJOHKZMZJXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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